5beta-Hydroxycostic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQIFFFWXPAQCB-YUELXQCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@]1(C[C@@H](CC2)C(=C)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314654 |

Source

|

| Record name | 5β-Hydroxycostic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132185-84-3 |

Source

|

| Record name | 5β-Hydroxycostic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132185-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5β-Hydroxycostic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Isolation of 5β-Hydroxycostic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5β-Hydroxycostic acid is a naturally occurring sesquiterpenoid carboxylic acid that has garnered interest within the scientific community. As a derivative of costic acid, it belongs to a class of compounds known for a wide array of biological activities. The successful investigation of its therapeutic potential hinges on the efficient and reliable procurement of the pure compound from its natural sources. This technical guide provides a comprehensive overview of the known botanical origins of 5β-hydroxycostic acid and delineates a robust, field-proven methodology for its extraction, isolation, and purification. The protocols described herein are designed to be self-validating, emphasizing the chemical principles that underpin each step to ensure reproducibility and high purity of the final product.

Introduction to 5β-Hydroxycostic Acid

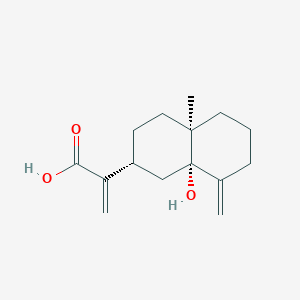

5β-Hydroxycostic acid (C₁₅H₂₂O₃, Molar Mass: 250.33 g/mol ) is a member of the eudesmane class of sesquiterpenoids.[1] Its structure is characterized by a bicyclic carbon skeleton featuring a tertiary hydroxyl group at the 5β position, an exocyclic methylene group, and a carboxylic acid function. This combination of functional groups imparts moderate polarity and acidic properties, which are critical considerations for its isolation. The presence of multiple chiral centers also makes stereoselective synthesis challenging, rendering isolation from natural sources the primary method for obtaining this compound for research purposes.

Chemical Structure:

-

IUPAC Name: 2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid[1]

-

PubChem CID: 637286[1]

The exploration of sesquiterpenoids and their derivatives is a fertile area of natural product chemistry, with many compounds exhibiting significant anti-inflammatory, antimicrobial, and cytotoxic activities.[2] Understanding the efficient isolation of 5β-hydroxycostic acid is the foundational first step for its comprehensive biological and pharmacological evaluation.

Natural Sources

5β-Hydroxycostic acid is found in a select number of plant species, primarily within the Asteraceae family, a family renowned for its production of sesquiterpene lactones and other terpenoids.[3] The concentration of the target compound can vary significantly based on the plant's geographic location, season of harvest, and the specific part of the plant used.

| Plant Species | Family | Plant Part(s) |

| Pluchea dioscoridis | Asteraceae | Aerial parts |

| Apalochlamys spectabilis | Asteraceae | Leaves and stems |

| Aucklandia lappa (Costus Root) | Asteraceae | Root |

This table is based on currently available literature; further screening of related species may reveal additional sources.[1]

A Comprehensive Protocol for Isolation and Purification

The isolation of 5β-hydroxycostic acid is a multi-step process that leverages its unique physicochemical properties, particularly its acidity and polarity. The following workflow is a synthesis of established methods for isolating acidic terpenoids from complex plant matrices.[4][5]

Workflow Overview

Below is a diagrammatic representation of the complete isolation and purification workflow.

Sources

The Discovery and Scientific Journey of 5β-Hydroxycostic Acid: A Technical Guide

Introduction: Unveiling a Sesquiterpenoid of Interest

Within the vast and intricate world of natural products, sesquiterpenoids represent a diverse class of C15 isoprenoid compounds with a remarkable array of chemical structures and biological activities. Among these, the eudesmane-type sesquiterpenoids, characterized by their bicyclic decalin core, have garnered significant attention from researchers in phytochemistry, pharmacology, and drug development. This technical guide delves into the discovery, history, and scientific exploration of a specific eudesmane derivative: 5β-Hydroxycostic acid. While not as extensively studied as some of its chemical relatives, this compound serves as a compelling case study in the methodologies of natural product chemistry and the ongoing search for novel bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge surrounding 5β-Hydroxycostic acid, from its natural sources to its potential therapeutic applications.

Part 1: A Historical Perspective on the Discovery of 5β-Hydroxycostic Acid

The history of 5β-Hydroxycostic acid is intrinsically linked to the broader phytochemical exploration of the Asteraceae family, a rich source of sesquiterpenoids. While a singular, seminal "discovery" paper is not readily apparent in the scientific literature, its identification emerged from systematic studies of various plant species known for their use in traditional medicine.

Initial Identification in the Plant Kingdom:

5β-Hydroxycostic acid has been identified as a natural constituent in several plant species, most notably:

-

Pluchea dioscoridis : This flowering plant, used in traditional medicine for various ailments, is a documented source of 5β-Hydroxycostic acid[1].

-

Apalochlamys spectabilis : Phytochemical investigations of this species have also led to the isolation of eudesmane derivatives, including those structurally related to 5β-Hydroxycostic acid[2].

-

Laggera pterodonta : This herb, utilized in traditional Chinese medicine, is another known source of 5β-Hydroxycostic acid and related sesquiterpenoids[3].

-

Saussurea lappa : The roots of this plant, also a staple in traditional medicine, have been found to contain a variety of sesquiterpenes, including costic acid derivatives[4].

The initial characterization of 5β-Hydroxycostic acid was made possible through the application of advanced spectroscopic techniques, which allowed for the precise determination of its chemical structure.

Part 2: Physicochemical Characteristics and Structural Elucidation

5β-Hydroxycostic acid is a sesquiterpenoid belonging to the eudesmane class. Its chemical structure is defined by a bicyclic decalin core with a hydroxyl group at the C-5 position in the β-orientation, and a carboxylic acid-containing side chain.

| Property | Value | Source |

| Molecular Formula | C15H22O3 | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| IUPAC Name | 2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [1] |

| CAS Number | 132185-84-3 | [1] |

Structural Elucidation Methodologies:

The definitive structure of 5β-Hydroxycostic acid was established through a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental in determining the carbon skeleton and the relative stereochemistry of the molecule. Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structural components of the molecule[4][5][6][7].

Part 3: Biosynthetic Pathway of 5β-Hydroxycostic Acid

The biosynthesis of 5β-Hydroxycostic acid follows the general pathway for eudesmane sesquiterpenoids, originating from the mevalonate pathway. The key steps involve the cyclization of farnesyl pyrophosphate (FPP) to form the characteristic bicyclic eudesmane skeleton, followed by a series of enzymatic modifications.

Figure 1: Proposed Biosynthetic Pathway of 5β-Hydroxycostic Acid. This diagram illustrates the key enzymatic steps from farnesyl pyrophosphate to the final compound.

Part 4: Biological Activities and Potential Therapeutic Applications

While research specifically on 5β-Hydroxycostic acid is limited, studies on extracts from its source plants and on structurally related eudesmanolides suggest a range of potential biological activities. It is important to note that the activities of crude extracts cannot be attributed to a single compound, and further investigation into the purified 5β-Hydroxycostic acid is necessary.

Potential Areas of Bioactivity:

-

Antiviral Activity : Extracts from plants containing 5β-Hydroxycostic acid have been reported to possess antiviral properties[8][9][10]. Sesquiterpenes, as a class, are known to exhibit a variety of antiviral mechanisms, including the inhibition of viral entry and replication.

-

Cytotoxic and Anti-cancer Activity : Many eudesmanolide sesquiterpenes have demonstrated cytotoxic effects against various cancer cell lines[11][12][13][14][15]. The α-methylene-γ-lactone moiety, common in many related compounds, is often implicated in this activity through Michael addition reactions with biological nucleophiles. While 5β-Hydroxycostic acid lacks this lactone, its overall structure may still contribute to cytotoxic effects.

-

Anti-inflammatory Activity : Plant extracts containing eudesmanolides are traditionally used for their anti-inflammatory properties[16][17][18][19]. The proposed mechanisms often involve the modulation of inflammatory signaling pathways.

It is noteworthy that the stereoisomer, 5α-Hydroxycostic acid, has been shown to have antiangiogenic effects, inhibiting protein synthesis and cell division in cancer models[20]. This suggests that the stereochemistry at the C-5 position is a critical determinant of biological activity and warrants further comparative studies between the two isomers.

Part 5: Experimental Protocols: Isolation and Characterization

The isolation and purification of 5β-Hydroxycostic acid from its natural sources typically involve a series of chromatographic techniques. The following is a generalized workflow based on established methods for the separation of sesquiterpenoids from plant material.

Step-by-Step Isolation and Purification Workflow:

-

Extraction :

-

Air-dried and powdered plant material (e.g., roots of Saussurea lappa) is subjected to extraction with an organic solvent such as methanol or ethanol at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning :

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

The fraction containing sesquiterpenoids is typically found in the less polar to medium-polarity fractions (e.g., chloroform and ethyl acetate).

-

-

Column Chromatography :

-

The bioactive fraction is subjected to column chromatography over silica gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification :

-

Fractions containing the compound of interest are further purified using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Figure 2: Generalized Workflow for the Isolation of 5β-Hydroxycostic Acid. This flowchart outlines the key steps from raw plant material to the purified compound.

Part 6: Future Directions and Conclusion

5β-Hydroxycostic acid represents a molecule of interest at the intersection of natural product chemistry and pharmacology. While its discovery and initial characterization have been established, a significant opportunity exists for further in-depth research.

Key Areas for Future Investigation:

-

Comprehensive Biological Screening : A systematic evaluation of the antiviral, cytotoxic, and anti-inflammatory activities of purified 5β-Hydroxycostic acid is warranted to confirm the potential suggested by studies on crude extracts and related compounds.

-

Mechanism of Action Studies : Should significant biological activity be confirmed, elucidating the specific molecular targets and signaling pathways affected by 5β-Hydroxycostic acid will be crucial for its development as a potential therapeutic agent.

-

Stereochemistry-Activity Relationship : A direct comparison of the biological activities of 5β-Hydroxycostic acid and its 5α-stereoisomer would provide valuable insights into the structural requirements for their observed effects.

-

Synthetic Approaches : The development of efficient synthetic routes to 5β-Hydroxycostic acid and its analogs would facilitate more extensive biological testing and the exploration of structure-activity relationships.

References

-

Syntheses of (+)-costic acid and structurally related eudesmane sesquiterpenoids and their biological evaluations as acaricidal agents against Varroa destructor. (n.d.). National Center for Biotechnology Information. [Link]

- Zdero, C., Bohlmann, F., & King, R. M. (1990). Eudesmane derivatives and other constituents from Apalochlamys spectabilis and Cassinia species. Phytochemistry, 29(10), 3201–3206.

-

Enantioselective synthesis of a costic acid analogue with acaricidal activity against the bee parasite Varroa destructor. (2017). Royal Society Open Science. [Link]

-

(PDF) Enantioselective synthesis of a costic acid analogue with acaricidal activity against the bee parasite Varroa destructor. (2017). ResearchGate. [Link]

-

Original Article Screening for Antiviral Activities of Isolated Compounds from Essential Oils. (n.d.). Apitherapy.com. [Link]

-

Sesquiterpene lactone 12,8-eudesmanolides from the fungus Xylaria ianthinovelutina. (2007). PubMed. [Link]

-

Santonin. (n.d.). Wikipedia. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Chemical Profiles, Anticancer, and Anti-Aging Activities of Essential Oils of Pluchea dioscoridis (L.) DC. and Erigeron bonariensis L. (2021). National Center for Biotechnology Information. [Link]

-

Fragmentation mass spectra and interpretation for ions 189.1132 ( 12... (n.d.). ResearchGate. [Link]

-

New Sesquiterpenes from Pluchea a rabica. (n.d.). ResearchGate. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]

-

5-BETA-HYDROXYILICIC-ACID - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. (2017). PubMed. [Link]

-

Screening for Antiviral Activities of Isolated Compounds from Essential Oils. (2011). ResearchGate. [Link]

-

Antiviral and Virucidal Properties of Essential Oils and Isolated Compounds - A Scientific Approach. (2022). PubMed. [Link]

-

Phytochemical and biological activities of two Asteraceae plants Senecio vulgaris and Pluchea dioscoridis L. (2019). CABI Digital Library. [Link]

-

Isolation, Characterization, and Antiproliferative Activities of Eudesmanolide Derivatives from the Flowers of Inula japonica. (2015). PubMed. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry. (2021). YouTube. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000115). (n.d.). Human Metabolome Database. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Phytochemical Analysis and Anti-dyslipidemia and Antioxidant Activities of Pluchea dioscoridis: In Vitro, In Silico and In Vivo Studies. (2024). PubMed. [Link]

-

Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. (2023). National Center for Biotechnology Information. [Link]

-

(PDF) Eudesmane-type sesquiterpene derivatives from Laggera alata. (2013). ResearchGate. [Link]

-

Eudesmane Derivatives and Other Sesquiterpenes From Laggera Alata. (2003). PubMed. [Link]

-

A new sesquiterpene from Pluchea chingoyo. (1993). Semantic Scholar. [Link]

-

Phytochemical Analysis and Anti‐dyslipidemia and Antioxidant Activities of Pluchea dioscoridis: In Vitro, In Silico and In Vivo Studies. (n.d.). ResearchGate. [Link]

-

Eudesmane derivatives from Tessaria integrifolia. (2000). PubMed. [Link]

-

Applications of hydroxy acids: classification, mechanisms, and photoactivity. (2010). National Center for Biotechnology Information. [Link]

-

Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. (2023). MDPI. [Link]

-

Eudesmane derivatives from Laggera pterodonta. (2003). PubMed. [Link]

-

In vitro cytotoxic, genotoxic, and antityrosinase activities of Clitoria macrophylla root. (2021). National Center for Biotechnology Information. [Link]

-

Anti-inflammatory activity and mechanism of surfactin in lipopolysaccharide-activated macrophages. (2015). PubMed. [Link]

-

Antioxidant and Anti-Inflammatory Mechanisms of Lipophilic Fractions from Polyscias fruticosa Leaves Based on Network Pharmacology, In Silico, and In Vitro Approaches. (2023). PubMed. [Link]

-

Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems. (2023). National Center for Biotechnology Information. [Link]

-

Isolation, Characterization, and Breast Cancer Cytotoxic Activity of Gyrophoric Acid from the Lichen Umbilicaria muhlenbergii. (2022). MDPI. [Link]

-

Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines. (2022). MDPI. [Link]

-

Eudesmane Derivatives and Other Sesquiterpenes from Laggera alata. (2003). ResearchGate. [Link]

Sources

- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eudesmane derivatives from Laggera pterodonta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. whitman.edu [whitman.edu]

- 7. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apitherapy.com [apitherapy.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral and Virucidal Properties of Essential Oils and Isolated Compounds - A Scientific Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sesquiterpene lactone 12,8-eudesmanolides from the fungus Xylaria ianthinovelutina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation, Characterization, and Antiproliferative Activities of Eudesmanolide Derivatives from the Flowers of Inula japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro cytotoxic, genotoxic, and antityrosinase activities of Clitoria macrophylla root - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]

- 16. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications | MDPI [mdpi.com]

- 17. Anti-inflammatory activity and mechanism of surfactin in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant and Anti-Inflammatory Mechanisms of Lipophilic Fractions from Polyscias fruticosa Leaves Based on Network Pharmacology, In Silico, and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biosynth.com [biosynth.com]

A Technical Guide to the Preliminary Biological Screening of 5β-Hydroxycostic Acid

Executive Summary: Rationale and Strategic Approach

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery.[1] Sesquiterpenoids, a large class of secondary metabolites, are particularly rich sources of bioactive compounds. 5β-Hydroxycostic acid, a eudesmane-type sesquiterpenoid, presents a compelling candidate for systematic biological evaluation. Its structure, featuring a carboxylic acid and a tertiary alcohol, suggests potential for diverse molecular interactions. This guide outlines a phased, multi-tiered strategy for the preliminary biological screening of 5β-Hydroxycostic acid. The approach is designed to efficiently characterize its foundational safety profile and explore its most probable bioactivities, thereby providing a robust dataset to justify further, more resource-intensive investigation.

Our methodology is predicated on a logical cascade, beginning with broad-spectrum assessments of cytotoxicity and antimicrobial effects before proceeding to more targeted, hypothesis-driven functional assays. This ensures that a baseline understanding of the compound's interaction with living systems is established early, preventing wasted effort on a promiscuously toxic or inert molecule. The subsequent targeted screens for antioxidant and anti-inflammatory activity are informed by the known biological activities of structurally related sesquiterpenoids and hydroxy acids.[][3]

This document serves as both a strategic blueprint and a practical laboratory guide for research teams embarking on the initial characterization of 5β-Hydroxycostic acid or similar natural products.

Phased Screening Workflow: From Broad Assessment to Targeted Function

A logical, tiered approach is paramount for the cost-effective and scientifically sound evaluation of a novel compound.[4] The workflow below prioritizes foundational data, with each phase informing the decision to proceed to the next.

Caption: Phased workflow for preliminary screening of 5β-Hydroxycostic acid.

Phase 1: Foundational Viability and Bioactivity

The primary objective of this phase is to establish the compound's fundamental biological interaction profile: its intrinsic toxicity to mammalian cells and its ability to inhibit microbial growth.

Cytotoxicity Assessment

Causality: Before investigating any therapeutic potential, it is imperative to determine the concentration range at which 5β-Hydroxycostic acid is toxic to cells. This is the most critical first step in screening.[5] The MTT assay is a robust and widely used colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[6] By testing against a non-cancerous cell line (e.g., NIH/3T3 fibroblasts) and a representative cancer cell line (e.g., HeLa or A549), we can simultaneously assess general cytotoxicity and identify any potential for selective anti-cancer activity.[7]

| Cell Line | Purpose | Expected Outcome Metric |

| NIH/3T3 (or similar) | Assess general cytotoxicity against normal cells | IC₅₀ Value (µM) |

| HeLa (or other cancer line) | Assess potential for anti-proliferative activity | IC₅₀ Value (µM) |

Table 1: Cell lines and metrics for initial cytotoxicity screening.

Antimicrobial Screening

Causality: Natural products are a rich source of antimicrobial compounds.[8] A broad-spectrum screen is a cost-effective way to identify any such activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9] We select a panel of pathogens representing Gram-positive bacteria, Gram-negative bacteria, and a yeast to cover a wide phylogenetic range.

| Organism | Gram Stain/Type | Rationale |

| Staphylococcus aureus | Gram-positive | Common human pathogen, represents cocci |

| Escherichia coli | Gram-negative | Common pathogen, represents bacilli |

| Pseudomonas aeruginosa | Gram-negative | Opportunistic, often drug-resistant |

| Candida albicans | Yeast (Fungus) | Common opportunistic fungal pathogen |

Table 2: Panel for broad-spectrum antimicrobial screening.

Phase 2: Targeted Functional Screening

Upon confirmation of an acceptable therapeutic window from Phase 1, we proceed to investigate functional activities predicted by the compound's chemical class.

Antioxidant Capacity

Causality: Many plant-derived phenolics and terpenoids exhibit antioxidant activity by scavenging free radicals.[10] Such activity is implicated in the prevention of various diseases associated with oxidative stress. We employ two complementary chemical assays to evaluate this potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals, resulting in a measurable color change.[11][12] Using both provides a more comprehensive picture of the compound's radical scavenging capabilities.[13]

Caption: Principle of the DPPH radical scavenging assay.

| Assay | Radical Type | Measurement Wavelength | Standard Control |

| DPPH | Nitrogen-centered | 517 nm | Ascorbic Acid |

| ABTS | Nitrogen-centered | 734 nm | Trolox |

Table 3: Key parameters for in vitro antioxidant assays.

Anti-inflammatory Potential

Causality: Sesquiterpene lactones are widely reported to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[14] A primary downstream effect of NF-κB activation in macrophages, particularly upon stimulation with bacterial lipopolysaccharide (LPS), is the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator.[15] Therefore, measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a highly relevant and established in vitro model for preliminary anti-inflammatory screening.[14]

Caption: Simplified NF-κB signaling pathway leading to NO production.

Detailed Experimental Protocols

Note: All procedures should be performed in a sterile biosafety cabinet where cell culture is involved. Appropriate personal protective equipment (PPE) must be worn.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells (e.g., NIH/3T3, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of 5β-Hydroxycostic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 to 200 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 5β-Hydroxycostic acid in the broth, typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for C. albicans).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of ~1.0 at 517 nm.

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of 5β-Hydroxycostic acid (dissolved in methanol) to 100 µL of the DPPH solution. Use ascorbic acid as a positive control. A blank will contain methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[11] Determine the IC₅₀ value.

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5β-Hydroxycostic acid for 1-2 hours before inducing inflammation.

-

Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value. Self-validation check: Perform a parallel MTT assay on the treated macrophages to ensure that the observed reduction in NO is not due to cytotoxicity.[15]

Conclusion and Future Directions

This technical guide provides a validated, logical framework for the initial biological characterization of 5β-Hydroxycostic acid. The successful completion of this screening cascade will yield a foundational dataset detailing the compound's cytotoxic profile, antimicrobial spectrum, antioxidant capacity, and anti-inflammatory potential.

Positive results, such as selective cytotoxicity towards cancer cells, potent antimicrobial activity against a specific pathogen, or significant anti-inflammatory effects at non-toxic concentrations, would provide a strong rationale for advancing the compound to the next stage of preclinical development. Subsequent steps would include more detailed mechanism-of-action studies (e.g., Western blots for NF-κB pathway proteins, specific enzyme inhibition assays), bioassay-guided isolation of related active compounds if starting from a natural extract, and eventual evaluation in appropriate in vivo animal models.

References

-

Khan, I., et al. (2014). Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. ResearchGate. Available at: [Link]

-

Arora, T., et al. (2016). Phytochemical Screening and Antimicrobial Activity of Some Medicinal Plants Against Multi-drug Resistant Bacteria from Clinical Isolates. Journal of Clinical and Diagnostic Research. Available at: [Link]

-

Mahat, N., et al. (2023). Antimicrobial Activity and Phytochemical Screening of Traditional Medicinal Plants. International Journal of Applied Sciences and Biotechnology. Available at: [Link]

-

Ondrejovič, M., et al. (2015). SCREENING OF PLANT EXTRACTS FOR ANTIMICROBIAL ACTIVITY AGAINST BACTERIA. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]

-

Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]

-

Diwakar, D. (2023). Biological Screening of Herbal Drugs in detailed. Slideshare. Available at: [Link]

-

Singh, A., et al. (2024). Screening of Natural Plant Extracts for Antimicrobial Activity Against Streptobacillus moniliformis. bioRxiv. Available at: [Link]

-

Kumar, A., et al. (2022). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. Available at: [Link]

-

Agatonovic-Kustrin, S., et al. (2020). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules. Available at: [Link]

-

Zohra, T., et al. (2022). Antimicrobial Activity and Biochemical Profiling of Selected Medicinal Plants Against Blood Cancer Clinical Isolates. Biosciences Biotechnology Research Asia. Available at: [Link]

-

Ramirez, C. N., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. Available at: [Link]

-

Shah, P., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry. Available at: [Link]

-

Banerjee, A., et al. (2016). Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Journal of Pharmacognosy & Natural Products. Available at: [Link]

-

Semwal, P., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Available at: [Link]

-

Deng, S., et al. (2011). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. ResearchGate. Available at: [Link]

-

Wang, M., et al. (2010). Biological screening of natural products and drug innovation in China. Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link]

-

Thornburg, C. C., et al. (2018). Creating and screening natural product libraries. Natural Product Reports. Available at: [Link]

-

Ramirez, C. N., et al. (2019). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. ResearchGate. Available at: [Link]

-

Titilayo, O. F., et al. (2015). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Journal of Medicinal Plants Research. Available at: [Link]

-

Kumar, T., & Datusalia, A. K. (2019). Qualitative tests for preliminary phytochemical screening: An overview. International Journal of Chemical Studies. Available at: [Link]

-

Lahlou, M. (2007). Screening of natural products for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]

-

Wang, X. (1999). A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Medical Hypotheses. Available at: [Link]

-

Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5beta-Hydroxycostic acid. PubChem Compound Database. Available at: [Link]

-

Al-Malki, J. S., et al. (2024). Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. Chemistry & Biodiversity. Available at: [Link]

-

Perara, M., et al. (2021). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients. Available at: [Link]

-

Perara, M., et al. (2021). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. ResearchGate. Available at: [Link]

-

Consensus. (n.d.). What is glycolic acid mechanism of action? Consensus. Available at: [Link]

-

Chen, Y., et al. (2023). Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function. International Journal of Molecular Sciences. Available at: [Link]

-

Jena, B. S., et al. (2002). Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

- 1. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

toxicological profile of 5beta-Hydroxycostic acid

An In-Depth Technical Guide to the Toxicological Profile of 5β-Hydroxycostic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Roadmap for Unchartered Territory

As a Senior Application Scientist, it is not uncommon to encounter novel compounds with significant therapeutic potential but a sparse safety profile. 5β-Hydroxycostic acid, a sesquiterpenoid found in various plants, represents one such molecule. While its biological activities are of growing interest, a comprehensive toxicological profile is conspicuously absent from the current scientific literature. This guide, therefore, is not a mere summary of existing data. Instead, it is a forward-looking manual designed to provide researchers and drug development professionals with a robust, scientifically-grounded framework for systematically evaluating the safety of 5β-Hydroxycostic acid. By leveraging established toxicological methodologies and drawing parallels from structurally related compounds, this document will serve as an essential roadmap for navigating the preclinical safety assessment of this promising natural product.

Physicochemical Characterization: The Foundation of Toxicological Assessment

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for any toxicological investigation. These characteristics dictate its behavior in biological systems and inform the design of meaningful and reproducible experiments.

Identity and Structure

5β-Hydroxycostic acid is a sesquiterpenoid with the molecular formula C₁₅H₂₂O₃ and a molecular weight of approximately 250.33 g/mol .[1] Its chemical structure is characterized by a decahydronaphthalene core with hydroxyl, methyl, and acrylic acid functional groups.[1]

| Property | Value | Source |

| IUPAC Name | 2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | PubChem[1] |

| Molecular Formula | C₁₅H₂₂O₃ | PubChem[1] |

| Molecular Weight | 250.33 g/mol | PubChem[1] |

| CAS Number | 132185-84-3 | ChemicalBook[2] |

Solubility and Stability

The solubility of 5β-Hydroxycostic acid in various solvents is a critical parameter for the preparation of dosing solutions for in vitro and in vivo studies. Based on its structure, it is expected to be soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO.[3] The stability of the compound in these vehicles under experimental conditions must be ascertained to ensure accurate dose administration.

A Tiered Approach to Toxicological Evaluation

A tiered, or hierarchical, testing strategy is the most efficient and ethical approach to building a toxicological profile. This process begins with broad, high-throughput in vitro assays and progresses to more complex in vivo models only as necessary.

Caption: A tiered workflow for the toxicological assessment of 5β-Hydroxycostic acid.

Tier 1: In Vitro Toxicological Assessment

The initial phase of testing focuses on determining the potential for 5β-Hydroxycostic acid to cause cellular damage or genetic mutations using isolated cells or microorganisms.

Cytotoxicity Assessment

Expertise & Experience: The first question to answer is at what concentration the compound becomes toxic to cells. This is not merely to identify a toxic dose, but to establish a sub-lethal concentration range for more complex assays like genotoxicity testing. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Trustworthiness: A self-validating cytotoxicity protocol includes both a negative (vehicle) control and a positive control (a known cytotoxic agent like doxorubicin or hydrogen peroxide).[4][5] This ensures that the assay system is responding appropriately.

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Dose Preparation: Prepare a stock solution of 5β-Hydroxycostic acid in DMSO. Serially dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared dosing solutions. Include vehicle control (medium with DMSO) and positive control wells.

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by non-linear regression analysis.

| Concentration (µM) | Mean Absorbance (570 nm) | % Viability vs. Control |

| Vehicle Control | 1.25 | 100% |

| 0.1 | 1.23 | 98.4% |

| 1 | 1.20 | 96.0% |

| 10 | 1.15 | 92.0% |

| 50 | 0.88 | 70.4% |

| 100 | 0.60 | 48.0% |

| 200 | 0.25 | 20.0% |

| Positive Control | 0.30 | 24.0% |

Caption: Example data table for an MTT cytotoxicity assay.

Genotoxicity Assessment

Expertise & Experience: Genotoxicity testing is crucial to assess the potential of a compound to cause DNA or chromosomal damage, which can lead to cancer or heritable defects. A standard battery of tests is required by regulatory agencies to cover different genotoxic mechanisms.[6]

-

Bacterial Reverse Mutation Test (Ames Test): Detects gene mutations (point mutations and frameshifts).

-

In Vitro Chromosome Aberration Test: Evaluates the potential to cause structural changes in chromosomes in mammalian cells.

-

In Vitro Micronucleus Test: Identifies both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[7]

Trustworthiness: Each assay must be performed with and without metabolic activation (using a liver S9 fraction) to determine if metabolites of 5β-Hydroxycostic acid are genotoxic. Appropriate positive controls for each endpoint and tester strain are mandatory.[6]

Caption: Decision-making flowchart for the in vitro genotoxicity testing battery.

Tier 2: In Vivo Acute and Local Toxicity Studies

If in vitro results do not indicate significant toxicity, or if the intended use of 5β-Hydroxycostic acid warrants it, testing proceeds to animal models.

Acute Oral Toxicity

Expertise & Experience: The goal of an acute toxicity study is to determine the short-term effects of a single, high dose of the substance. This helps to classify the compound by its toxicity and provides information for dose selection in longer-term studies. The Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method are modern approaches that use fewer animals than traditional LD₅₀ tests.

Trustworthiness: The protocol should be compliant with international guidelines (e.g., OECD Test Guideline 425). Clinical observations (e.g., changes in skin, fur, eyes, and behavior), body weight changes, and gross necropsy of all animals are essential components for a valid study.

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

-

Dose Administration: Administer a single oral dose of 5β-Hydroxycostic acid using oral gavage. The starting dose is based on in vitro data and chemical structure (e.g., 175 mg/kg).

-

Sequential Dosing: Dose animals one at a time. The outcome for the previously dosed animal (survival or death) determines the dose for the next animal (a lower or higher dose).

-

Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The test is stopped when a stopping criterion is met (e.g., three consecutive animals survive at the upper dose bound). The result is a point estimate of the LD₅₀ and a confidence interval.

Toxicokinetics: Understanding the Compound's Journey in the Body

Expertise & Experience: Toxicokinetics is the study of how a substance gets into the body and what happens to it in the body.[8] It describes the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding ADME is critical for extrapolating data from animals to humans and for assessing the potential for accumulation in specific organs.

Caption: Conceptual overview of the ADME (Toxicokinetics) process for 5β-Hydroxycostic acid.

Interpretation and Risk Assessment

The culmination of this tiered evaluation is the risk assessment, which integrates all the collected data to determine a safe level of exposure for humans. A key endpoint derived from repeated dose toxicity studies is the No-Observed-Adverse-Effect Level (NOAEL) . The NOAEL is the highest dose at which there were no statistically or biologically significant increases in the frequency or severity of adverse effects.[9] This value is fundamental for establishing regulatory safety margins for the intended use of 5β-Hydroxycostic acid.

Conclusion

While direct toxicological data for 5β-Hydroxycostic acid is currently lacking, a clear and scientifically rigorous path for its evaluation exists. By following the tiered approach outlined in this guide—from foundational physicochemical characterization and in vitro screening to targeted in vivo studies and toxicokinetic analysis—researchers can systematically build a comprehensive safety profile. This structured methodology ensures not only the generation of high-quality, reliable data but also the ethical and efficient use of resources. The insights gained will be paramount for any future development of 5β-Hydroxycostic acid as a therapeutic agent or active ingredient, paving the way for its safe application.

References

-

Ghosh, I. et al. (2017). In Vitro Cyto-genotoxicity of Hydroxycitric Acid: A Weight-loss Dietary Supplement. Journal of Experimental and Therapeutic Medicine. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 637286, 5beta-Hydroxycostic acid. Available at: [Link]

-

de Oliveira, A. C. S. et al. (2017). Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells. Food and Chemical Toxicology. Available at: [Link]

- Johnson, W. et al. (2010). Safety assessment of cosmetic ingredients.

-

Robbiano, L. et al. (2020). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). International Journal of Molecular Sciences. Available at: [Link]

-

Cosmetic Ingredient Review (n.d.). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Available at: [Link]

-

Ghosh, I. et al. (2017). In Vitro Cyto-genotoxicity of Hydroxycitric Acid: A Weight-loss Dietary Supplement. ResearchGate. Available at: [Link]

- Cosmetic Ingredient Review (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics.

-

Semwal, R. B., Semwal, D. K., Vermaak, I., & Viljoen, A. (2012). In vitro and in vivo toxicity of garcinia or hydroxycitric Acid: a review. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

Reddy, M. B., Yang, R. S., Clewell, H. J., & Andersen, M. E. (2005). Toxicokinetics and physiologically based toxicokinetics in toxicology and risk assessment. Toxicology and Applied Pharmacology. Available at: [Link]

- Scientific Committee on Cosmetic Products and Non-Food Products (2005). Updated position paper concerning consumer safety of alpha hydroxy acids. European Commission.

-

Bouayed, J., & Bohn, T. (2021). Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. Molecules. Available at: [Link]

-

Kim, H. J. et al. (2020). In Vitro Genotoxicity Assessment from the Glycyrrhiza New Variety Extract. Molecules. Available at: [Link]

- Abdat, A. A. et al. (2022). POTENTIAL TOXICITY OF ALPHA AND BETA HYDROXY ACIDS IN COSMETIC PRODUCTS: A REVIEW.

-

Semwal, R. B., Semwal, D. K., Vermaak, I., & Viljoen, A. (2012). In Vitro and In Vivo Toxicity of Garcinia or Hydroxycitric Acid: A Review. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

Sources

- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 132185-84-3 [amp.chemicalbook.com]

- 3. This compound | CAS:132185-84-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Cyto-genotoxicity of Hydroxycitric Acid: A Weight-loss Dietary Supplement [xiahepublishing.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicokinetics and physiologically based toxicokinetics in toxicology and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Toxicity of Garcinia or Hydroxycitric Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5β-Hydroxycostic Acid Derivatives: A Detailed Guide for Researchers

For researchers and drug development professionals navigating the complex landscape of natural product synthesis, eudesmane sesquiterpenoids represent a class of molecules with significant therapeutic potential. Among these, 5β-Hydroxycostic acid and its derivatives are of particular interest due to their promising biological activities. This comprehensive guide provides an in-depth exploration of the synthesis of the 5β-Hydroxycostic acid scaffold, protocols for its derivatization, and application notes rooted in its potential pharmacological applications.

Introduction: The Significance of 5β-Hydroxycostic Acid

5β-Hydroxycostic acid is a naturally occurring eudesmane sesquiterpenoid characterized by a bicyclic decalin core.[1] Eudesmane sesquiterpenoids, as a class, are widely distributed in the plant kingdom and have garnered considerable attention for their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[2][3] The specific stereochemistry of the hydroxyl group at the C5 position and the presence of a carboxylic acid moiety are key structural features that are believed to contribute to the unique bioactivity of 5β-Hydroxycostic acid and its derivatives. The development of robust synthetic routes to access these complex molecules is crucial for enabling further investigation into their therapeutic potential and for the generation of novel analogs with improved pharmacological profiles.

Part 1: Total Synthesis of the 5β-Hydroxycostic Acid Core

The total synthesis of the 5β-Hydroxycostic acid core is a challenging endeavor that requires precise control over stereochemistry. While a direct total synthesis of 5β-Hydroxycostic acid is not extensively documented in a single source, a convergent and stereocontrolled strategy can be devised based on established methodologies for the synthesis of related eudesmane sesquiterpenoids. A plausible synthetic pathway involves the construction of a functionalized decalin core, followed by the stereoselective introduction of the hydroxyl group at the C5 position and the elaboration of the carboxylic acid side chain.

A divergent approach, as demonstrated in the synthesis of various eudesmane sesquiterpenoids, provides a flexible platform for accessing a range of oxidized derivatives.[4][5] This strategy often begins with the construction of a key intermediate that can be selectively functionalized in the later stages of the synthesis.

Proposed Synthetic Pathway Overview

The proposed synthesis commences with the construction of the eudesmane core, followed by stereoselective hydroxylation and subsequent functional group manipulations to yield the target 5β-Hydroxycostic acid.

Caption: A high-level overview of the proposed synthetic strategy for 5β-Hydroxycostic acid derivatives.

Experimental Protocol: Synthesis of a 5β-Hydroxy Eudesmane Intermediate

This protocol is adapted from methodologies reported for the synthesis of related 5β-hydroxy eudesmane structures.[6]

Step 1: Construction of the Eudesmane Scaffold

The synthesis of the core bicyclic system can be achieved through various methods, including Robinson annulation or Diels-Alder reactions, to establish the decalin ring system with the desired stereochemistry. A key intermediate would be a costic acid precursor or a related eudesmane with unsaturation at a suitable position for subsequent hydroxylation.

Step 2: Stereoselective 5β-Hydroxylation

The introduction of the hydroxyl group at the C5 position with the desired β-stereochemistry is a critical step. This can be challenging due to the steric environment of the decalin system. One potential approach involves the use of directing groups or specific reagents that favor attack from the β-face of the molecule. While direct C-H oxidation can be difficult to control, an alternative is the epoxidation of a nearby double bond followed by regioselective ring-opening.

Protocol for Stereoselective Hydroxylation (Illustrative Example):

-

Starting Material: Eudesmane precursor with a double bond at C4-C5.

-

Reagents:

-

m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.

-

A suitable reducing agent (e.g., Lithium aluminum hydride) for epoxide opening.

-

-

Procedure:

-

Dissolve the eudesmane precursor in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add m-CPBA portion-wise and stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting epoxide is then dissolved in dry THF and treated with a reducing agent to regioselectively open the epoxide, yielding the 5β-hydroxy product. The stereochemical outcome of the reduction may need to be carefully optimized.

-

| Step | Reaction | Key Reagents | Expected Outcome |

| 1 | Eudesmane Core Synthesis | (Varies based on route) | Bicyclic eudesmane scaffold |

| 2 | Epoxidation | m-CPBA | Eudesmane-4,5-epoxide |

| 3 | Reductive Opening | LiAlH4 | 5β-Hydroxy eudesmane |

Part 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of 5β-Hydroxycostic acid provides a convenient handle for the synthesis of a variety of derivatives, which can be used to modulate the compound's physicochemical properties and biological activity. Common derivatization strategies include esterification and amidation.

Experimental Protocol: Esterification

Ester derivatives can enhance the lipophilicity of the parent compound, potentially improving its cell permeability and pharmacokinetic profile.

-

Reagents:

-

5β-Hydroxycostic acid

-

Alcohol (e.g., methanol, ethanol)

-

Acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)

-

-

Procedure (Fischer Esterification):

-

Dissolve 5β-Hydroxycostic acid in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

-

After completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Experimental Protocol: Amidation

Amide derivatives can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule, which can influence its interaction with biological targets.

-

Reagents:

-

5β-Hydroxycostic acid

-

Amine (e.g., benzylamine, morpholine)

-

Coupling agents (e.g., HATU, HOBt, EDCI)

-

Base (e.g., DIPEA)

-

-

Procedure:

-

Dissolve 5β-Hydroxycostic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add the coupling agents (HATU and HOBt) and the desired amine.

-

Add DIPEA to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the amide derivative by column chromatography.

-

Caption: Workflow for the derivatization of the carboxylic acid moiety of 5β-Hydroxycostic acid.

Part 3: Application Notes for Drug Development Professionals

The eudesmane sesquiterpenoid scaffold is a privileged structure in medicinal chemistry, with numerous reports highlighting its potential in various therapeutic areas. The introduction of a 5β-hydroxyl group and a carboxylic acid function in 5β-Hydroxycostic acid provides unique opportunities for drug design and development.

Potential Anti-inflammatory Activity

Many sesquiterpenoids exhibit significant anti-inflammatory properties.[7][8][9][10] The mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes. Ferulic acid, a hydroxycinnamic acid, has been shown to exert anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.[7] Given the structural similarities, 5β-Hydroxycostic acid and its derivatives are promising candidates for development as novel anti-inflammatory agents.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulus: Lipopolysaccharide (LPS).

-

Test Compounds: 5β-Hydroxycostic acid and its derivatives.

-

Assay: Measurement of nitric oxide (NO) production using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine NO production by mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

-

| Compound | Predicted Activity | Potential Mechanism |

| 5β-Hydroxycostic Acid | Anti-inflammatory | Inhibition of NF-κB, MAPK pathways |

| Ester Derivatives | Enhanced anti-inflammatory | Increased cell permeability |

| Amide Derivatives | Modulated activity | Altered target binding |

Potential Cytotoxic and Anticancer Activity

Certain eudesmane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines.[11][12][13] The presence of reactive functional groups and the overall stereochemistry of the molecule can contribute to this activity. The cytotoxic potential of 5β-Hydroxycostic acid derivatives warrants investigation. Caffeic acid derivatives, for instance, have shown cytotoxic activity against pancreatic cancer cell lines.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control cell line (e.g., fibroblasts).

-

Test Compounds: 5β-Hydroxycostic acid and its derivatives.

-

Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell viability.

-

Procedure:

-

Seed cancer cells and control cells in 96-well plates.

-

After 24 hours, treat the cells with a range of concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Conclusion

The synthesis of 5β-Hydroxycostic acid and its derivatives presents a compelling opportunity for the discovery of new therapeutic agents. The synthetic strategies outlined in this guide, while based on related systems, provide a solid foundation for the de novo synthesis of this promising natural product. The subsequent derivatization of the carboxylic acid moiety offers a versatile approach to fine-tune the pharmacological properties of the lead compound. The potential anti-inflammatory and cytotoxic activities of these molecules make them attractive candidates for further investigation in drug discovery programs. This guide is intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product synthesis and medicinal chemistry.

References

- Synthetic Studies of Sesquiterpenes with a cis-Fused Decalin System, 4. Synthesis of (+)-5βH-Eudesma-3,11-diene, (-)-5βH-Eudesmane-4β,11-diol, and (+)-5βH-Eudesmane-4α,11-diol, and Structure Revision of a Natural Eudesmane-4,11-diol Isolated from Pluchea arguta.

- Divergent Synthesis of Eudesmane Sesquiterpenoids. Semantic Scholar.

- Streamlined Synthesis of Eudesmane Sesquiterpenoids through Site-switchable Olefin Functionalization Strategy. ChemRxiv | Cambridge Open Engage. (2024-05-30).

- Synthesis of (+/-)-11alpha-hydroxy-3-oxo-6alphaH,7alphaH, 10betaMe-eudesman-1,2-4,5-dien-6,12-olide.

- Total synthesis of eudesmane terpenes by site-selective C-H oxid

- Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hep

- Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. PubMed Central.

- Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. SciELO México.

- Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides. PubMed.

- Synthesis of (+/-)-11alpha-hydroxy-3-oxo-6alphaH,7alphaH, 10betaMe-eudesman-1,2-4,5-dien-6,12-olide. PubMed.

- Eudesmane and rearranged eudesmane sesquiterpenes

- Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applic

- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv

- 5beta-Hydroxycostic acid | C15H22O3 | CID 637286. PubChem.

- Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent. PubMed Central.

- Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. MDPI. (2023-09-22).

- Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. MDPI. (2023-02-09).

- Stereodirecting Effect of C5-Carboxylate Substituents on the Glycosylation Stereochemistry of 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Thioglycoside Donors: Stereoselective Synthesis of α- and β-Kdo Glycosides (2018). SciSpace.

- Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. PubMed Central. (2020-12-19).

Sources

- 1. This compound | C15H22O3 | CID 637286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Divergent Synthesis of Eudesmane Sesquiterpenoids. | Semantic Scholar [semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity [scielo.org.mx]

- 13. mdpi.com [mdpi.com]

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 5β-Hydroxycostic Acid in Human Plasma

Introduction

5β-Hydroxycostic acid is a sesquiterpenoid carboxylic acid found in various medicinal plants, such as Pluchea dioscoridis and Apalochlamys spectabilis.[1] Its chemical structure, characterized by a hydroxyl group and a carboxylic acid moiety, suggests potential biological activities that are of increasing interest to researchers in drug discovery and development. The molecular formula of 5β-Hydroxycostic acid is C15H22O3 with a molecular weight of 250.33 g/mol .[1][2] Given its potential therapeutic applications, a robust and reliable analytical method for the accurate quantification of 5β-Hydroxycostic acid in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies.

This application note presents a detailed, validated, and highly sensitive HPLC-MS/MS method for the quantification of 5β-Hydroxycostic acid in human plasma. The described protocol adheres to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[3][4]

Scientific Rationale and Method Overview

The quantification of acidic medium-polarity compounds like 5β-Hydroxycostic acid from a complex biological matrix such as plasma presents several analytical challenges, including potential matrix effects, low recovery, and the need for high sensitivity. The developed method addresses these challenges through a combination of a robust sample preparation technique, efficient chromatographic separation, and highly selective detection using tandem mass spectrometry.

A liquid-liquid extraction (LLE) protocol was chosen for sample preparation due to its effectiveness in separating analytes from plasma proteins and other interfering substances. The selection of an appropriate organic solvent and pH adjustment is critical for the efficient extraction of the acidic analyte.

Chromatographic separation is achieved using a reversed-phase C18 column, which is well-suited for retaining and separating medium-polarity compounds. A gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid, ensures good peak shape and resolution. The acidic mobile phase is essential for protonating the carboxylic acid group of 5β-Hydroxycostic acid, leading to better retention on the reversed-phase column.

Detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode. This ionization technique is ideal for acidic molecules that readily deprotonate to form [M-H]- ions. The high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) allow for accurate quantification even at low concentrations.

Materials and Reagents

-

Analytical Standard: 5β-Hydroxycostic acid (≥98% purity), available from suppliers such as Arctom.

-

Internal Standard (IS): 5α-Hydroxycostic acid (≥98% purity), a stereoisomer, is an ideal choice for an internal standard as it has very similar chemical properties and chromatographic behavior to the analyte, but is distinguishable by mass spectrometry or chromatography.[5][6] If unavailable, a structurally similar compound like Gallic acid can be used as an alternative internal standard.[7]

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98% purity) and ethyl acetate.

-

Human Plasma: Sourced from a certified vendor, stored at -80°C.

Instrumentation and Analytical Conditions

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.0 | 30 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 30 |

| 8.0 | 30 |

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Ion ESI.

-

Ion Source Temperature: 500°C.

-

Ion Spray Voltage: -4500 V.

-

Curtain Gas: 35 psi.

-

Collision Gas: Nitrogen.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 5β-Hydroxycostic acid | 249.15 | 205.15 |

| 5α-Hydroxycostic acid (IS) | 249.15 | 205.15 |

(Note: Since 5β- and 5α-Hydroxycostic acid are stereoisomers, they will have the same mass transitions. Their separation will be achieved chromatographically. If a different internal standard is used, its specific mass transitions should be determined.)

Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 5β-Hydroxycostic acid and the internal standard (IS) in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare serial dilutions of the 5β-Hydroxycostic acid primary stock solution in 50% methanol to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50% methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following workflow diagram illustrates the LLE procedure:

Caption: Liquid-Liquid Extraction Workflow for 5β-Hydroxycostic Acid.

Step-by-Step Protocol:

-

To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-